molecular formula C13H10BrNO2 B14848503 6-(5-Bromo-2-methoxyphenyl)picolinaldehyde

6-(5-Bromo-2-methoxyphenyl)picolinaldehyde

Cat. No.: B14848503
M. Wt: 292.13 g/mol
InChI Key: MQCQSXYJHXDNQK-UHFFFAOYSA-N
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Description

6-(5-BROMO-2-METHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 5th position of the methoxyphenyl ring and an aldehyde group at the 2nd position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

6-(5-bromo-2-methoxyphenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C13H10BrNO2/c1-17-13-6-5-9(14)7-11(13)12-4-2-3-10(8-16)15-12/h2-8H,1H3

InChI Key

MQCQSXYJHXDNQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=CC=CC(=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-BROMO-2-METHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(5-BROMO-2-METHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: NaOCH3, KSR, DMF

Major Products Formed

    Oxidation: 6-(5-BROMO-2-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID

    Reduction: 6-(5-BROMO-2-METHOXYPHENYL)PYRIDINE-2-METHANOL

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 6-(5-BROMO-2-METHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-BROMO-2-METHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE is unique due to the presence of both the bromine atom and the methoxy group on the phenyl ring, as well as the aldehyde group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research.

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